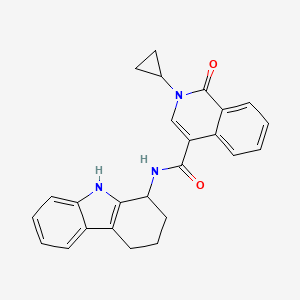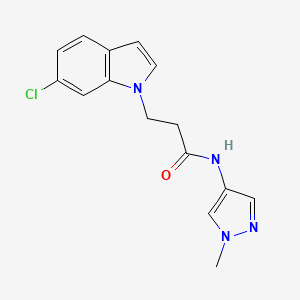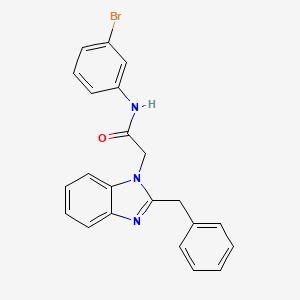![molecular formula C19H24N6O2 B10979854 N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide](/img/structure/B10979854.png)
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- Its chemical formula is C21H26N6O2 .
- The compound’s name reflects its functional groups: an indole ring, a tetrazole ring, and an amide group.
- Indole derivatives often exhibit diverse biological activities due to their structural versatility.
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide: is a compound with a complex structure, combining elements from both indole and tetrazole families.
Méthodes De Préparation
- Synthetic Routes :
- One synthetic route involves the reaction of 2-(5-methoxy-1H-indol-3-yl)ethanamine (precursor) with 1-(1H-tetrazol-1-yl)cyclohexanecarboxylic acid chloride .
- The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired compound.
- Reaction Conditions :
- Solvents: Acetonitrile, methanol, or dichloromethane.
- Reagents: Potassium carbonate, acetyl chloride, sodium nitrite, and hydrochloric acid.
- Temperatures: Varying from room temperature to elevated temperatures (e.g., 58–60°C).
- Industrial Production :
- Industrial-scale production may involve modifications of the laboratory synthesis, optimizing yields and scalability.
Analyse Des Réactions Chimiques
- Reactions :
- N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide can undergo various reactions:
- Nucleophilic substitutions.
- Acid-base reactions.
- Oxidations and reductions.
- N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide can undergo various reactions:
- Common Reagents and Conditions :
- Nucleophilic substitution: Use of acetyl chloride or other acylating agents.
- Acid-base reactions: Hydrochloric acid, sodium hydroxide.
- Oxidations: Oxidizing agents like potassium permanganate.
- Reductions: Reducing agents such as lithium aluminum hydride.
- Major Products :
- The main product is the target compound itself.
Applications De Recherche Scientifique
- Chemistry :
- Structural studies and reactivity investigations.
- Building blocks for more complex molecules.
- Biology and Medicine :
- Potential as a drug candidate due to its indole and tetrazole moieties.
- Investigating its effects on biological pathways (e.g., circadian rhythms, sleep regulation).
- Antioxidant properties.
- Industry :
- Possible applications in pharmaceuticals, agrochemicals, or materials science.
Mécanisme D'action
- Targets and Pathways :
- Research is ongoing, but potential targets include melatonin receptors, circadian clock proteins, and oxidative stress-related pathways.
- Further studies are needed to elucidate the precise mechanism.
Comparaison Avec Des Composés Similaires
- Uniqueness :
- The combination of indole and tetrazole rings makes this compound unique.
- Unlike other indole derivatives, it incorporates a tetrazole group.
- Similar Compounds :
- 2-(5-methoxy-1H-indol-3-yl)ethylamine (precursor).
- Other indole-based compounds with similar pharmacophores.
Propriétés
Formule moléculaire |
C19H24N6O2 |
|---|---|
Poids moléculaire |
368.4 g/mol |
Nom IUPAC |
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-(tetrazol-1-yl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C19H24N6O2/c1-27-15-5-6-17-16(11-15)14(12-21-17)7-10-20-18(26)19(8-3-2-4-9-19)25-13-22-23-24-25/h5-6,11-13,21H,2-4,7-10H2,1H3,(H,20,26) |
Clé InChI |
NRIQAKVAYXJRIJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)NC=C2CCNC(=O)C3(CCCCC3)N4C=NN=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide](/img/structure/B10979778.png)
![2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide](/img/structure/B10979784.png)

![N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-2-methoxyacetamide](/img/structure/B10979796.png)
![3-(4-chlorophenyl)-N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-4-(1H-pyrrol-1-yl)butanamide](/img/structure/B10979801.png)
![4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]benzamide](/img/structure/B10979802.png)

![2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B10979827.png)
![3-tert-butyl-6-(2-methyl-1,3-thiazol-4-yl)-7H-furo[3,2-g]chromen-7-one](/img/structure/B10979834.png)
![N-(2-methoxyphenyl)-2-{2-[(naphthalen-1-yl)methyl]-1H-1,3-benzodiazol-1-yl}acetamide](/img/structure/B10979835.png)
![N-[2-(3-fluorophenyl)ethyl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide](/img/structure/B10979843.png)
![5-fluoro-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)benzamide](/img/structure/B10979849.png)
